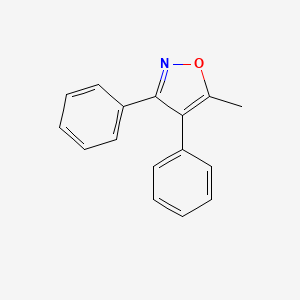

5-Methyl-3,4-diphenylisoxazole

Descripción general

Descripción

5-Methyl-3,4-diphenylisoxazole (CAS: 37928-17-9) is a heterocyclic compound featuring a central isoxazole ring substituted with methyl and two phenyl groups. It serves as a critical intermediate in synthesizing valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and its prodrug parecoxib sodium . The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and enolates, followed by dehydration and aromatization . Its structural rigidity and aromaticity make it a scaffold for designing anti-inflammatory agents, though its pharmacological activity is primarily realized through downstream derivatives like valdecoxib .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Metil-3,4-difenil-isoxazol típicamente implica la cicloadición de óxidos de nitrilo con alquinos. Un método común es el acoplamiento de Sonogashira de cloruros de ácido con alquinos terminales, seguido de cicloadición 1,3-dipolar bajo calentamiento dieléctrico de óxidos de nitrilo generados in situ a partir de cloruros de hidroximinoilo . Este método proporciona rendimientos moderados a buenos y se considera eficiente para la síntesis de isoxazoles.

Métodos de Producción Industrial

La producción industrial de 5-Metil-3,4-difenil-isoxazol a menudo emplea rutas sintéticas libres de metales para evitar los altos costes, la toxicidad y la generación de residuos asociados a las reacciones catalizadas por metales. Estos métodos incluyen el uso de catalizadores y reactivos ecológicos para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Metil-3,4-difenil-isoxazol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar oxazoles correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de isoxazolina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diversos isoxazoles sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen nitrito de terc-butilo y nitrito de isoamilo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como la azida de sodio y la fosfina para reacciones de sustitución.

Productos Principales

Los productos principales que se forman a partir de estas reacciones incluyen diversos isoxazoles sustituidos, oxazoles e isoxazolinas, que tienen significativas actividades biológicas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methyl-3,4-diphenylisoxazole is primarily recognized for its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as valdecoxib and parecoxib. These compounds are selective inhibitors of cyclooxygenase-2 (COX-2), which play a crucial role in mediating inflammation and pain.

- Valdecoxib : A COX-2 inhibitor used for treating pain and inflammation associated with arthritis and other conditions.

- Parecoxib : Administered for postoperative pain management.

The synthesis of these drugs often involves the use of this compound as a key precursor, highlighting its importance in pharmaceutical development .

Neurological Applications

Recent studies indicate that this compound may have potential applications in treating neurodegenerative diseases such as Parkinson's disease. Its derivatives are being investigated for their neuroprotective effects, which may help mitigate the progression of such diseases .

Biochemical Analysis

The compound plays a significant role in biochemical reactions, particularly in the synthesis of COX-2 inhibitors. It interacts with various enzymes and proteins during its application:

- Enzyme Interaction : It binds to the active site of COX-2, inhibiting its activity and consequently reducing the production of pro-inflammatory prostaglandins.

- Cellular Effects : By modulating COX-2 activity, it influences cell signaling pathways and gene expression related to inflammation .

Case Study 1: Synthesis of Valdecoxib

A notable study involved the synthesis of valdecoxib from this compound through a series of chemical reactions that demonstrated high yields and purity. The process included:

- Formation of Intermediate Compounds : Utilizing palladium-catalyzed reactions to form key intermediates.

- Final Product Isolation : Purification via recrystallization to achieve pharmaceutical-grade valdecoxib .

This case exemplifies the compound's utility in drug synthesis and highlights methodologies that can be applied to enhance yield and purity.

Case Study 2: Neuroprotective Studies

Research has explored the neuroprotective properties of derivatives of this compound in cellular models of Parkinson's disease. The findings suggest that these derivatives can reduce oxidative stress and apoptosis in neuronal cells, indicating a promising avenue for therapeutic development .

Mecanismo De Acción

El mecanismo de acción de 5-Metil-3,4-difenil-isoxazol implica su interacción con dianas moleculares y vías específicas. Por ejemplo, como intermedio en la síntesis de inhibidores de COX-2 como valdecoxib, desempeña un papel en la inhibición de la enzima ciclooxigenasa-2, que participa en la respuesta inflamatoria . La estructura del compuesto le permite unirse eficazmente al sitio activo de la enzima, reduciendo así la inflamación y el dolor.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyrazole-Based Analogs

Replacing the isoxazole core with pyrazole generates 3,4-diarylpyrazoles, which retain COX-2 inhibitory activity but exhibit distinct synthetic and pharmacological profiles:

Pyrazole analogs demonstrate comparable COX-2 inhibition but require milder reaction conditions, avoiding harsh dehydrating agents like ClSO₃H .

Other Isoxazole Derivatives

Variations in substituents on the isoxazole ring significantly alter physicochemical and biological properties:

- 4-Substituted 3,5-Dialkylisoxazoles : Derivatives like 4-(3,4-methylenedioxyphenyl)-3,5-dimethylisoxazole exhibit lower melting points (50–52°C) due to reduced aromatic stacking compared to this compound .

- 5-Chloro-2-furyl/Mesityl-Substituted Isoxazoles : These analogs show reduced synthetic yields (<50%) due to unstable intermediates, unlike the diphenyl variant, which achieves >90% yield under optimized conditions .

Oxadiazole and Other Heterocycles

While 1,3,4-oxadiazoles (e.g., 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole) share synthetic routes involving tetrazoles and carboxylic acids, their biological targets differ, focusing on antimicrobial rather than anti-inflammatory applications .

Physicochemical Properties

Actividad Biológica

5-Methyl-3,4-diphenylisoxazole (CAS No. 37928-17-9) is a heterocyclic compound with significant biological activity, particularly as an intermediate in the synthesis of COX-2 inhibitors. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 235.28 g/mol. The compound features a five-membered ring structure containing one nitrogen and one oxygen atom, which contributes to its diverse biological activities.

Target Enzyme: COX-2

The compound primarily acts as a precursor in the synthesis of selective COX-2 inhibitors like parecoxib and valdecoxib. By inhibiting the COX-2 enzyme, it reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Binding Interactions

At the molecular level, this compound binds to the active site of COX-2, preventing substrate access and subsequent enzymatic activity. This interaction is crucial for its anti-inflammatory effects .

Biological Activity

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound's derivatives are known to significantly reduce inflammation by targeting COX-2 .

- Analgesic Properties : Inhibition of COX-2 leads to decreased pain perception, making it useful in pain management therapies.

- Potential Neurological Applications : Research suggests that this compound may also have applications in treating neurodegenerative diseases such as Parkinson's disease .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption is predicted.

- Blood-Brain Barrier Penetration : The compound is expected to cross the blood-brain barrier effectively, enhancing its potential for neurological applications .

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound effectively inhibits COX-2 activity in cell cultures. For instance:

- Study A : A concentration-dependent inhibition of COX-2 was observed with IC50 values indicating significant potency at therapeutic doses.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects:

- Study B : Mice treated with this compound showed reduced edema in paw inflammation models compared to controls.

Dosage Effects

The effects of this compound vary with dosage:

- Therapeutic Doses : Effective at reducing inflammation without significant side effects.

- Higher Doses : Increased risk of toxicity was noted, underscoring the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The compound participates in metabolic pathways essential for synthesizing active pharmaceutical ingredients. Its interactions with various enzymes facilitate its conversion into more potent anti-inflammatory agents.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme activity |

| Analgesic | Reduces pain perception |

| Neuroprotective Potential | Possible applications in treating neurodegenerative diseases |

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 5-methyl-3,4-diphenylisoxazole with high yield and purity?

The synthesis typically involves 1,3-dipolar cycloaddition between a thermodynamically stable enolate and substituted arylnitrile oxides. Key steps include:

- Enolate generation : Use lithium diisopropylamide (LDA) at 0°C to deprotonate phenylacetone, forming a reactive enolate .

- Cycloaddition : React the enolate with nitrile oxides (e.g., mesityl or 5-chloro-2-furyl derivatives) to form intermediate hydroxyisoxazolines.

- Aromatization : Dehydrate hydroxyisoxazolines using acidic conditions (e.g., silica gel or ClSO3H/NH4OH) to yield the isoxazole core .

Optimization tips : Adjust solvent polarity (e.g., DMSO or ethanol), reaction time (4–18 hours), and temperature (reflux conditions) to improve yields (reported up to 65%) and minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Employ a combination of analytical techniques:

- Spectroscopy : Use 1H/13C NMR to verify regiochemistry (e.g., phenyl group positions) and FT-IR to confirm isoxazole ring formation (C=N and C-O stretches) .

- Chromatography : Apply HPLC or GC-MS to assess purity (>95% recommended for pharmaceutical intermediates) .

- Melting Point Analysis : Compare observed values (e.g., 141–143°C for intermediates) with literature data to validate crystallinity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound analogues?

Regioselectivity issues arise when electron-rich nitrile oxides (e.g., mesityl) lead to competing reaction pathways. Strategies include:

- Substrate Design : Use sterically hindered nitrile oxides to favor specific cycloaddition pathways .

- Boron-Based Reagents : Introduce alkynylboronates to control regiochemistry via Pd-catalyzed cross-coupling, yielding isoxazole-4-boronic esters with >90% selectivity .

- Computational Modeling : Predict transition-state energies using DFT to optimize reaction conditions for desired regioisomers .

Q. What methodologies enable selective functionalization of this compound for pharmaceutical applications?

Key functionalization approaches include:

- Sulfonation : Treat the compound with ClSO3H to introduce sulfonyl groups at the para position of the phenyl ring, followed by recrystallization for purity .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce substituents (e.g., 4-aminosulfonyl groups for COX-2 inhibitors like valdecoxib) .

Caution : Monitor for competing reactions at electron-rich sites (e.g., methyl groups) using LC-MS to detect byproducts .

Q. How should researchers design biological activity assays for this compound derivatives?

Focus on enzyme inhibition and cytotoxicity studies :

- COX-2 Inhibition : Use recombinant COX-2 enzyme assays to measure IC50 values, comparing against valdecoxib as a positive control .

- Cell-Based Assays : Test cytotoxicity in human cell lines (e.g., HepG2 or HEK293) via MTT assays, ensuring dose ranges of 1–100 µM .

- Metabolic Stability : Perform liver microsome studies to assess pharmacokinetic profiles .

Q. What advanced analytical techniques resolve contradictions in spectral or synthetic data for this compound?

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures of intermediates or final products .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when unexpected adducts or fragments are observed .

- Isotopic Labeling : Track reaction pathways using deuterated reagents to identify competing mechanisms .

Propiedades

IUPAC Name |

5-methyl-3,4-diphenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIRUKJWLADSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433813 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37928-17-9 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.